![molecular formula C18H22N2O3S2 B2819503 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941931-45-9](/img/structure/B2819503.png)

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

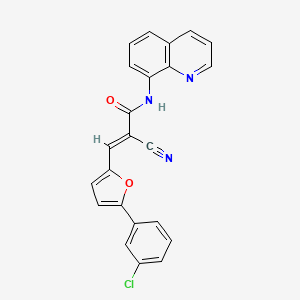

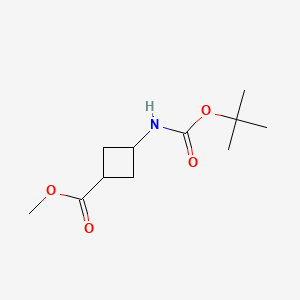

The compound is an organic molecule with several functional groups. It contains a phenyl group (a benzene ring minus one hydrogen), an ethylsulfonyl group, and a tetrahydrobenzo[d]thiazol group. The presence of these groups suggests that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and ethylsulfonyl groups are likely to contribute to the compound’s overall structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Factors like polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Scientific Research Applications

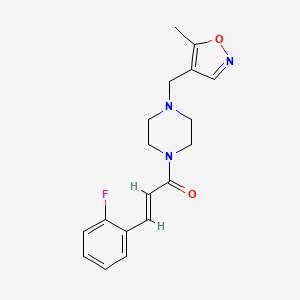

- Application : Researchers have designed novel dual kinase inhibitors targeting both CK2 and GSK3β. These inhibitors prevent PTEN deactivation more efficiently. One such compound is Compound 1g , which demonstrated high dual kinase inhibitory activity: 1.9 μM against CK2 and 0.67 μM against GSK3β .

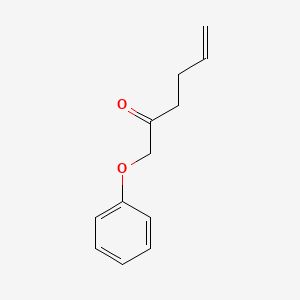

- Application : The compound has been investigated as an inhibitor of bacterial DNA gyrase B. A theoretical-experimental study explored its interactions and stability within molecular complexes. Further optimization of derivatives may lead to potential antibacterial agents .

Dual Kinase Inhibition

Bacterial DNA Gyrase Inhibition

Mechanism of Action

Target of Action

The compound’s primary targets are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity and thus preventing the deactivation of PTEN . This inhibition is achieved through the compound’s interaction with the active sites of these kinases, disrupting their ability to bind and phosphorylate PTEN .

Biochemical Pathways

The inhibition of CK2 and GSK3β affects the PTEN/Akt pathway. Normally, the phosphorylation of PTEN by these kinases leads to its deactivation and subsequent activation of the Akt pathway, promoting cell survival and growth . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, leading to reduced Akt pathway activation .

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation, leading to reduced activation of the Akt pathway . This can potentially lead to decreased cell survival and growth, making the compound of interest for its potential anti-cancer properties .

Future Directions

properties

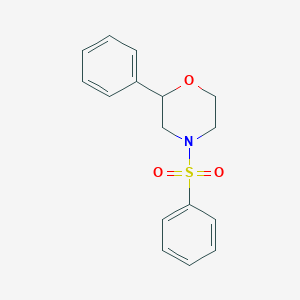

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHCGWCDMSZROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)

![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)

![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)